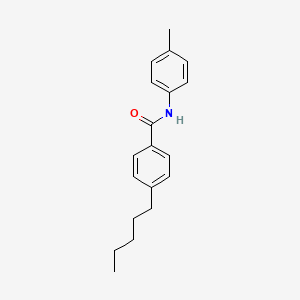![molecular formula C25H24N2O6 B12453527 3,5-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12453527.png)
3,5-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes two 2-methylphenoxyacetamido groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Preparation of 2-methylphenoxyacetic acid: This can be synthesized by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-methylphenoxyacetyl chloride: The 2-methylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation reaction: The 2-methylphenoxyacetyl chloride is reacted with 3,5-diaminobenzoic acid to form the desired 3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3,5-BIS(3,4-DICARBOXYPHENOXY)BENZOIC ACID: Similar structure but with carboxyphenoxy groups instead of methylphenoxy groups.
3,5-BIS(2-METHYLPHENOXY)BENZOIC ACID: Lacks the acetamido groups present in the target compound.
Uniqueness
3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to the presence of both 2-methylphenoxy and acetamido groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C25H24N2O6 |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
3,5-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C25H24N2O6/c1-16-7-3-5-9-21(16)32-14-23(28)26-19-11-18(25(30)31)12-20(13-19)27-24(29)15-33-22-10-6-4-8-17(22)2/h3-13H,14-15H2,1-2H3,(H,26,28)(H,27,29)(H,30,31) |
Clave InChI |
JWGHLEAZSMJKCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B12453445.png)


![tert-butyl 4-oxo-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12453460.png)
![3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate](/img/structure/B12453463.png)

![(2-bromophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12453478.png)

![2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12453485.png)


![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12453512.png)


